molecular formula C20H23BrN2S B3000263 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide CAS No. 477526-02-6

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide

Cat. No.: B3000263
CAS No.: 477526-02-6
M. Wt: 403.38
InChI Key: KZVAXGVGQQRKNP-UHFFFAOYSA-N
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Description

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a synthetic thiazol-3-ium bromide salt of interest in early-stage antimicrobial research. Compounds featuring benzyl-substituted thiazole and guanidine-related moieties are currently being explored in scientific literature for their potential antibacterial properties . Specifically, benzyl guanidine derivatives have demonstrated potent in vitro inhibitory activity against challenging bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating minimal inhibitory concentration (MIC) values in the low µg/mL range . The guanidine moiety, which can be protonated at physiological pH, is a privileged structure in medicinal chemistry that may facilitate interaction with bacterial cell envelopes and potential targets like the essential cell division protein FtsZ, a promising target for novel antibiotics . This product is intended for research and further chemical characterization in a laboratory setting. It is provided as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S.BrH/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAXGVGQQRKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Quaternization: The final step involves the quaternization of the thiazole nitrogen with tert-butylamine and subsequent bromination to form the thiazolium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolium salts depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of biologically active thiazole derivatives, which may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Crystallographic and Structural Insights

X-ray crystallography reveals that substituents dictate crystal packing and space groups:

  • Monoclinic Systems: Observed in 4-phenyl-2,3-bis(phenylamino)thiazol-3-ium bromide (space group P21/c), stabilized by π-π stacking of phenyl groups .
  • Orthorhombic Systems : Seen in 4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide (space group Pbca), where tosyl groups introduce steric bulk .

Key Structural Determinants of Function

  • Position 2 Substituents: Tert-butylamino groups (target compound) may enhance lipophilicity and membrane permeability compared to arylhydrazinyl or tosyl groups .
  • Position 3 Substituents : Benzyl groups (common in analogs) contribute to π-stacking interactions, influencing crystallinity and solubility .
  • Position 4 Substituents : Phenyl groups (shared with many analogs) stabilize the thiazole core and modulate electronic properties .

Biological Activity

3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolium core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H18BrN2S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{S}

Research indicates that compounds with thiazolium structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Many thiazolium derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Thiazolium compounds have been shown to possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or inhibit metabolic processes .

Anticholinesterase Activity

A study focusing on related compounds demonstrated that thiazolium derivatives could effectively inhibit AChE and BuChE. For instance, a derivative showed an IC50 value of 5.90 μM for AChE inhibition, indicating strong potential for treating cognitive disorders associated with cholinergic dysfunction .

Antimicrobial Activity

Thiazolium compounds have been tested against various bacterial strains. For example, certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may be useful in developing new antimicrobial agents .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of thiazolium compounds, researchers found that this compound exhibited protective effects on neuronal cells under oxidative stress conditions. The compound was shown to reduce cell death significantly compared to untreated controls.

Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related thiazolium derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Data Tables

Activity Type IC50 Value (μM) Reference
AChE Inhibition5.90
BuChE Inhibition6.76
Antibacterial ActivityVaries by strain
Cytotoxicity (Cancer Cells)Significant effect

Q & A

Q. Q1. What are the standard synthetic routes for 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound is synthesized via quaternization of a thiazole precursor with benzyl bromide, followed by substitution with tert-butylamine. Key parameters include solvent selection (e.g., acetonitrile or toluene), reaction temperature (40–60°C), and inert atmosphere to prevent side reactions. Evidence from analogous thiazolium bromide syntheses shows yields improve with NaBH₄ reduction steps and Al-based catalysts (e.g., sodium bis(2-methoxyethoxy)aluminium dihydride), achieving up to 90% efficiency under optimized conditions . Reproducibility hinges on controlling moisture and oxygen levels during quaternization.

Q. Q2. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, the benzyl group’s protons appear as a singlet (~δ 5.2 ppm), while tert-butyl protons resonate as a sharp singlet (~δ 1.3 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction confirms the thiazolium core and spatial arrangement of substituents. A related thiazolium bromide (2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide) revealed a planar thiazole ring with bond angles consistent with sp² hybridization, validating the proposed structure .

Advanced Research Questions

Q. Q3. What contradictory findings exist regarding the bioactivity of benzothiazolium derivatives, and how can these discrepancies be resolved?

Methodological Answer: Studies on structurally similar compounds (e.g., 3-Benzyl-2-[(6-R-4-oxochromen-3-yl)ethenyl]benzothiazolium bromides) report conflicting growth effects in plants: inhibition at high concentrations (10–100 ppm) and stimulation at low concentrations (0.1–1 ppm) . To resolve this, researchers should:

  • Dose-Response Curves: Test a broader concentration range (e.g., 0.01–500 ppm) to identify threshold effects.
  • Structural Variants: Compare analogs with modified substituents (e.g., replacing tert-butyl with methyl or hydroxyl groups) to isolate structure-activity relationships (SAR).
  • Mechanistic Studies: Use radiolabeled compounds to track uptake and localization in biological systems.

Q. Q4. How does the tert-butylamino group influence the compound’s physicochemical properties and reactivity?

Methodological Answer: The tert-butyl group enhances steric bulk, reducing nucleophilic attack at the thiazolium core and stabilizing the cation. This group also increases lipophilicity (logP ~3.5), as observed in related trifluoromethyl-substituted compounds, improving membrane permeability in biological assays . However, its electron-donating nature may lower electrophilicity, requiring harsher conditions for nucleophilic substitutions. Computational modeling (e.g., DFT) can quantify steric and electronic effects.

Q. Q5. What advanced techniques are recommended for analyzing degradation products or impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detects trace impurities (e.g., dealkylated byproducts) with high sensitivity. For example, impurities in benzothiazolium derivatives are often identified via characteristic fragmentation patterns (e.g., loss of tert-butyl group: m/z −57).
  • TGA/DSC: Thermogravimetric analysis reveals decomposition temperatures (~250–300°C), while differential scanning calorimetry identifies phase transitions linked to stability .
  • HPLC with Charged Aerosol Detection (CAD): Quantifies non-UV-active impurities without derivatization.

Data Contradiction Analysis

Q. Q6. Why do crystallographic data for similar thiazolium bromides show variations in bond angles, and how does this impact reactivity predictions?

Methodological Answer: Variations in bond angles (e.g., C–S–C angles ranging 88–92°) arise from crystal packing forces and substituent electronic effects . For instance, electron-withdrawing groups (e.g., nitro) increase ring strain, altering reactivity. To mitigate misinterpretation:

  • Compare Multiple Crystal Structures: Use databases (e.g., Cambridge Structural Database) to identify trends.
  • Correlate with Computational Models: Validate experimental bond angles with DFT-optimized geometries.

Q. Q7. How can researchers address inconsistencies in reported bioactivity data across different plant species?

Methodological Answer: Inconsistent bioactivity (e.g., growth stimulation in cucumber vs. inhibition in corn) may stem from species-specific metabolic pathways or receptor affinities . Solutions include:

  • Species-Specific Enzyme Assays: Test interactions with auxin-binding proteins or cytochrome P450 enzymes.
  • Transcriptomic Profiling: Identify differentially expressed genes in treated vs. untreated seedlings to pinpoint molecular targets.

Methodological Recommendations

Q. Q8. What protocols are recommended for studying the compound’s interaction with biological membranes?

Methodological Answer:

  • Liposome Binding Assays: Use fluorescently labeled liposomes to measure partitioning efficiency.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics to lipid bilayers.
  • Molecular Dynamics Simulations: Model interactions with phospholipid headgroups to predict membrane localization .

Q. Q9. How can substituent modifications (e.g., replacing benzyl with allyl groups) alter the compound’s biological or catalytic activity?

Methodological Answer:

  • Synthetic Libraries: Prepare analogs via Suzuki-Miyaura coupling (for aryl substitutions) or Grignard reactions (for alkyl chains).
  • Bioactivity Screening: Test modified compounds in bioassays (e.g., antifungal or enzyme inhibition). For example, allyl-substituted imidazolium bromides show enhanced antimicrobial activity due to increased membrane disruption .

Q. Q10. What are the best practices for ensuring data reproducibility in SAR studies of this compound?

Methodological Answer:

  • Standardized Assay Conditions: Use internal controls (e.g., known inhibitors) and replicate experiments across labs.
  • Open Data Sharing: Publish raw NMR, HPLC, and bioassay data in supplementary materials.
  • Collaborative Validation: Partner with independent labs to verify key findings, especially for high-impact claims.

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